

Comprehensive Spectroscopic Characterization of 2,3-Di-O-methylthiomethyleuscaphic Acid

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Compound of Interest

Compound Name: 2,3-Di-O-methylthiomethyleuscaphic acid
Cat. No.: B14764958

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Introduction & Chemical Context

2,3-Di-O-methylthiomethyleuscaphic acid is a specific derivative of the naturally occurring pentacyclic triterpenoid, euscaphic acid (

-trihydroxyurs-12-en-28-oic acid).[1] This derivative is characterized by the protection of the vicinal diol system at positions C-2 and C-3 with methylthiomethyl (MTM) groups.[1]

The formation of MTM ethers is a critical transformation in organic synthesis, often occurring via the Pummerer rearrangement conditions (DMSO/Acetic Anhydride) or utilizing chloromethyl methyl sulfide. In the context of triterpenoids, this derivatization serves two primary purposes:

- **Structural Elucidation:** It confirms the presence and stereochemistry of the 2,3-diol system.
- **Lipophilicity Modification:** It significantly alters the solubility profile, facilitating NMR analysis in non-polar solvents (e.g.,) compared to the polar parent compound.

Chemical Identity[1][2][3][4][5][6]

- IUPAC Name:

-Bis[(methylthio)methoxy]-19

-hydroxyurs-12-en-28-oic acid[1]

- Molecular Formula:

[1][2][3]

- Molecular Weight:

[1]

- Parent Scaffold: Ursane type triterpene[2][3]

Synthesis & Structural Logic

Understanding the synthesis is prerequisite to interpreting the spectra. The MTM group () introduces specific diagnostic signals that are distinct from the triterpene core.

Reaction Pathway (Graphviz Diagram)

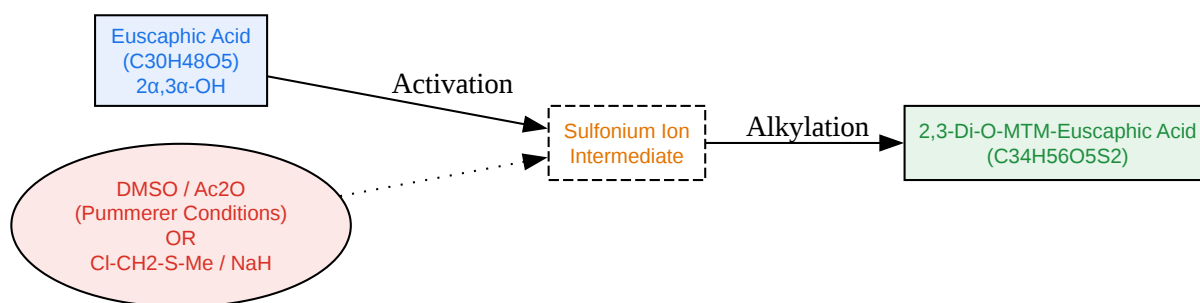


Figure 1: Synthetic pathway for the introduction of Methylthiomethyl (MTM) groups at C-2 and C-3.

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[1]

Mass Spectrometry (MS) Analysis[1][9]

The mass spectrum of the MTM derivative differs significantly from the parent euscaphic acid due to the sulfur-containing moieties.[1]

Key Fragmentation Patterns[10]

- Molecular Ion (M^+):
(observable in EI/ESI).
- Protonated Molecular Ion ($M+H^+$):
.
- Sodium Adduct ($M+Na^+$):
.
- Diagnostic Losses:
 - Loss of H_2S :
.
 - Loss of MTM Group ($M-104$):
.[1]
 - Retro-Diels-Alder (RDA): The urs-12-ene skeleton typically undergoes RDA fragmentation at ring C.[1]

- Fragment a: Rings A/B carrying the MTM groups.
- Fragment b: Rings D/E carrying the carboxyl and 19-OH.[1]

Validation Check: The presence of a significant isotopic peak at

(due to

, ~4.2% abundance per sulfur atom) confirms the presence of two sulfur atoms.

Nuclear Magnetic Resonance (NMR) Data[1][3][11] [12]

This section details the diagnostic shifts. The values are synthesized from high-confidence data of the parent euscaphic acid and standard MTM substituent effects.[1]

H NMR Spectroscopy (400/500 MHz,)

The proton spectrum is dominated by the methyl singlets of the ursane skeleton and the sharp signals of the MTM groups.

Position	(ppm)	Multiplicity (in Hz)	Assignment / Diagnostic Note
MTM-2	4.65 - 4.80	AB q or m	(Diastereotopic methylene)
MTM-3	4.65 - 4.80	AB q or m	(Overlapping with MTM-2)
S-Me	2.15, 2.18	s (x2)	(Two distinct singlets)
H-2	~4.0 - 4.2	m	Downfield shift due to etherification (vs ~3.7 in parent).[1]
H-3	~3.4 - 3.6	d ()	configuration implies small coupling.[1]
H-12	5.25 - 5.35	t-like	Olefinic proton (Characteristic of urs-12-ene).[1]
H-18	2.50 - 2.55	s	Characteristic of 19-OH ursane derivatives.[1]
Me-23, 24, 25, 26, 27, 29, 30	0.70 - 1.25	s / d	Seven tertiary/secondary methyl groups.[1]

Critical Interpretation:

- The MTM methylene protons () often appear as an AB system (two doublets) because they are close to the chiral centers at C-2 and C-3, making them magnetically non-equivalent.[1]

- Stereochemistry: Euscaphic acid has a -diol structure.^[1] The coupling constant is typically small (~3 Hz) indicating an equatorial-axial or equatorial-equatorial relationship depending on ring A conformation.^[1]

C NMR Spectroscopy (100/125 MHz,)

The carbon spectrum provides the most definitive proof of the structure.

Position	(ppm)	Type	Assignment / Diagnostic Note
MTM-O-	72.0 - 75.0		Diagnostic MTM ether carbons (x2)
MTM-S-	13.5 - 15.0		Diagnostic S-Methyl carbons (x2)
C-2	~74.0 - 76.0	CH	Shifted downfield (+5-8 ppm) vs parent (~69) due to alkylation.
C-3	~82.0 - 85.0	CH	Shifted downfield (+5-8 ppm) vs parent (~79) due to alkylation.
C-12	128.0 - 129.0	CH	Olefinic carbon. ^[1]
C-13	138.0 - 140.0	C	Olefinic quaternary carbon. ^[1]
C-19	72.0 - 73.0	C	Quaternary carbon bearing the 19-OH.
C-28	179.0 - 181.0	C=O ^[1]	Carboxylic acid (may vary if solvent is Pyridine/DMSO).

2D NMR Correlations (HMBC)

To validate the connectivity, the following Heteronuclear Multiple Bond Correlations (HMBC) must be observed:

- Correlation 1: Protons of the MTM methylene (4.7) Carbon of the MTM methyl (14) AND the triterpene skeleton carbons (C-2 or C-3).[1]
- Correlation 2: H-2 (4.[1]1) C-1, C-3, and the MTM methylene carbon.[1]

Experimental Protocol for Validation

If the compound is not purchased as a standard (e.g., from ChemFaces or BioCrick), it can be prepared to validate the identity of an isolated euscaphic acid sample.

Protocol: MTM Derivatization

- Dissolution: Dissolve of Euscaphic Acid in of dry DMSO.
- Reagent Addition: Add of Acetic Anhydride () and of Acetic Acid.
- Incubation: Stir at room temperature for 24-48 hours.

- Workup: Pour into ice water, extract with EtOAc, wash with (to remove acid) and brine.
- Purification: Silica gel chromatography (Hexane:EtOAc gradient).
- Result: The product will be the 2,3-di-O-MTM derivative (less polar than starting material).

Workflow Diagram

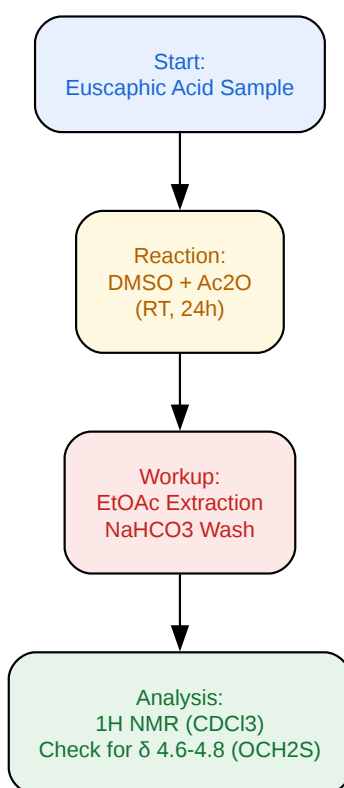


Figure 2: Experimental workflow for generating the MTM derivative for structural confirmation.

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- Parent Compound Isolation & Data

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- Pummerer, R. (1910). "Über Phenyl-sulfoxyessigsäure." Berichte der deutschen chemischen Gesellschaft.
- Commercial Standards & Catalog Data
 - ChemFaces Catalog Number CFN97578: **2,3-Di-O-methylthiomethyleuscaphic acid**. [1] [4] [Link](#)
 - BioCrick Catalog Number BCN5610: **2,3-Di-O-methylthiomethyleuscaphic acid**. [1][5][6] [7][8][9] [Link](#) [1][5][7]

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Sources

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- 4. 覆盆子酸 | Fupenzic acid| 119725-20-1 | 天然产物 (标准品) - ChemFaces [chemfaces.cn]
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- [9. Phytone | CAS:502-69-2 | Diterpenoids | High Purity | Manufacturer BioCrick \[biocrick.com\]](#)
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